molecular formula C10H20Cl2N2 B1424084 N,N-Diallyl-3-pyrrolidinamine dihydrochloride CAS No. 1220020-24-5

N,N-Diallyl-3-pyrrolidinamine dihydrochloride

Cat. No. B1424084
M. Wt: 239.18 g/mol
InChI Key: DIRYVABJQPQRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diallyl-3-pyrrolidinamine dihydrochloride is a chemical compound with the molecular formula C10H20Cl2N2 . It is a subject of various research and studies in the field of chemistry .


Molecular Structure Analysis

The molecular structure of N,N-Diallyl-3-pyrrolidinamine dihydrochloride is determined by its molecular formula, C10H20Cl2N2 . The average mass of the molecule is 239.185 Da, and the monoisotopic mass is 238.100357 Da .

Scientific Research Applications

Superabsorbent Hydrogels

N,N-Diallyl-3-pyrrolidinamine dihydrochloride is utilized in creating superabsorbent hydrogels. These hydrogels exhibit remarkable swelling properties and thermal stability, making them suitable for removing anionic dyes like Reactive Red 5B and Reactive Orange M2R from water. The adsorption properties of these hydrogels are influenced by parameters like pH, adsorbent dose, and initial dye concentration. This application underscores the compound's potential in water purification technologies (Patel & Patel, 2013).

Polyelectrolyte Synthesis

The compound is a precursor in the synthesis of cationic polyelectrolytes, which have potential applications in various industries due to their unique properties. For instance, one study highlighted a polymer synthesized from a quaternary ammonium salt that exhibits pH-responsive behavior and exceptional antiscalant properties. This polymer can inhibit calcium sulfate scaling, making it a potential candidate for use in reverse osmosis plants (Ali, Haladu, & EL-Sharif, 2016).

Ring-Closing Metathesis Reactions

In organic synthesis, N,N-Diallyl-3-pyrrolidinamine dihydrochloride is used as a substrate in ring-closing metathesis reactions. This process is catalyzed by an in situ-generated Niobium complex, leading to the formation of 3-pyrroline derivatives. Such reactions are crucial in the synthesis of various organic compounds, demonstrating the compound's role in synthetic organic chemistry (Fuji et al., 2018).

Advanced Antibacterial Materials

Research has shown that N,N-Diallyl-3-pyrrolidinamine dihydrochloride can be involved in the synthesis of guanidine-containing polyelectrolytes with pyrrolidinium structures. These novel materials exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria, making them promising candidates for use in healthcare and sanitation (Gorbunova, Lemkina, & Borisova, 2018).

Polymeric Ionic Liquids

This compound is also a building block in the synthesis of polymeric ionic liquids (PILs). Such PILs, especially when synthesized with poly(ethylene glycol) (PEG) side chains, showcase excellent thermal stability and ionic conductivities. These properties suggest potential applications in the field of advanced materials, particularly for electronic devices and energy storage systems (Shaplov et al., 2012).

Safety And Hazards

As with any chemical compound, handling N,N-Diallyl-3-pyrrolidinamine dihydrochloride requires proper safety measures. The specific safety hazards related to this compound are not explicitly mentioned in the search results .

properties

IUPAC Name

N,N-bis(prop-2-enyl)pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2.2ClH/c1-3-7-12(8-4-2)10-5-6-11-9-10;;/h3-4,10-11H,1-2,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRYVABJQPQRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1CCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diallyl-3-pyrrolidinamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diallyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-Diallyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N,N-Diallyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N-Diallyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N-Diallyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N-Diallyl-3-pyrrolidinamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.